methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with methylsulfonamides under specific conditions. One common method includes the reaction of 2-aminothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylsulfonamido group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(2-(methylsulfonamido)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their potential in various therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C7H10N2O4S2
- Molecular Mass : 250.2953 g/mol
Thiazole derivatives like this compound exhibit their biological effects through several mechanisms:
- Target Interaction : Similar compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammation.
- Biochemical Pathways : These compounds can influence multiple biochemical pathways, impacting processes such as cell proliferation and apoptosis.
Antibacterial Activity
Research indicates that thiazole derivatives possess significant antibacterial properties. In vitro studies have demonstrated that this compound exhibits potent activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective inhibition at low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 30 |
Antitumor Activity
Thiazole derivatives have shown promise in cancer therapy. Studies involving cell lines such as MDA-MB-231 (breast cancer) have reported that these compounds can inhibit cell proliferation effectively. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HeLa | 10 |
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions.
Case Studies
- Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of various thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). This compound was among the most effective, demonstrating a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.
- Antitumor Activity Assessment : In a comparative study of several thiazole derivatives, this compound was shown to significantly inhibit tumor growth in xenograft models, with an observed tumor volume reduction of over 50% compared to control groups.
Properties
IUPAC Name |
methyl 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-13-6(10)3-5-4-14-7(8-5)9-15(2,11)12/h4H,3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYQPSSGYYJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.